molecular formula C26H26BrF3N5O2 B12351387 CID 156588599

CID 156588599

Cat. No.: B12351387
M. Wt: 577.4 g/mol
InChI Key: MWDHWHYKMDBKDR-DFTDMARZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are characterized by fused polycyclic ether systems, which are common in toxins produced by dinoflagellates and other marine microorganisms. The structural complexity of these molecules often correlates with their interaction with ion channels or enzymatic targets, though detailed mechanistic studies for CID 156588599 remain unexplored in the available literature.

Properties

Molecular Formula

C26H26BrF3N5O2

Molecular Weight

577.4 g/mol

InChI

InChI=1S/C26H26BrF3N5O2/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13/h2,4,6-7,9-10,12-13,21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37)/t13-,21+,23-/m0/s1

InChI Key

MWDHWHYKMDBKDR-DFTDMARZSA-N

Isomeric SMILES

CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C](C4)F)O)F

Canonical SMILES

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC([C](C4)F)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 156588599 typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods may include batch or continuous flow reactions, the use of high-pressure reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

CID 156588599 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 156588599 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: It may be used in biochemical assays to study enzyme interactions or cellular processes.

    Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for drug development.

    Industry: this compound may be utilized in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of CID 156588599 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The closest structural analogs of CID 156588599 include oscillatoxin derivatives, as illustrated in . Key compounds for comparison are:

CID Compound Name Structural Features
101283546 Oscillatoxin D Base structure with a polycyclic ether framework
185389 30-Methyl-oscillatoxin D Methyl group substitution at position 30
156582093 Oscillatoxin E Likely hydroxyl or epoxide modification
156582092 Oscillatoxin F Variant in ether ring connectivity or substituents

Key Observations :

  • Oscillatoxin D (CID 101283546) : Serves as the parent compound, with a conserved polyether backbone critical for bioactivity .
  • Oscillatoxin E (CID 156582093) and F (CID 156582092) : Structural variations likely involve hydroxylation, epoxidation, or stereochemical differences in the ether rings, which could modulate toxicity or selectivity .

Functional and Analytical Comparisons

While biological data for this compound is absent in the provided evidence, analytical techniques such as LC-ESI-MS with collision-induced dissociation (CID) have been employed for structural elucidation of similar compounds (e.g., ginsenosides in ). These methods enable differentiation of isomers based on fragmentation patterns, which could resolve subtle structural differences among oscillatoxin derivatives .

Research Findings and Limitations

Current Knowledge Gaps

  • Biological Activity: No studies in the provided evidence address the pharmacological or toxicological profiles of this compound. Analogous compounds like oscillatoxin D are presumed to target ion channels, but experimental validation is required.
  • Synthetic Accessibility : The structural complexity of polyether toxins complicates synthetic production, limiting large-scale studies.

Q & A

Basic Research Questions

Q. How to formulate a research question that addresses gaps in knowledge for CID 156588599?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Ensure specificity by defining the compound’s properties (e.g., chemical interactions, biological activity) and aligning with gaps identified in prior literature. Avoid overly broad terms; instead, focus on testable variables (e.g., "How does this compound modulate [specific pathway] in [model organism] under [conditions]?"). Validate feasibility through pilot studies or computational simulations .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

  • Methodological Answer :

Systematic sourcing : Use academic databases (PubMed, Web of Science) and tools like Google Scholar to identify primary sources. Filter by relevance using keywords such as "this compound synthesis," "mechanistic studies," or "in vivo efficacy."

Critical evaluation : Distinguish primary studies (e.g., experimental data on this compound) from secondary summaries. Assess methodological rigor, sample sizes, and reproducibility flags (e.g., lack of negative controls).

Gap analysis : Map contradictions or unanswered questions (e.g., conflicting results on toxicity profiles) using citation-tracking tools .

Q. How to design an initial experimental protocol for this compound?

  • Methodological Answer :

  • Define objectives : Align with the research question (e.g., "Determine IC50 of this compound against [target enzyme]").
  • Controls and replicates : Include positive/negative controls and ≥3 biological replicates to account for variability.
  • Instrumentation : Specify validated methods (e.g., HPLC for purity analysis, LC-MS for metabolite identification) and cite established protocols. For novel methods, detail optimization steps (e.g., gradient conditions, detection wavelengths) .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s mechanism of action?

  • Methodological Answer :

Re-examine methodologies : Compare experimental conditions (e.g., cell lines, dosage ranges, assay endpoints) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.

Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends or outliers.

Triangulation : Validate findings via orthogonal assays (e.g., CRISPR knockdowns alongside pharmacological inhibition) .

Q. What advanced techniques validate the reproducibility of this compound’s reported effects?

  • Methodological Answer :

  • Blinded experiments : Minimize bias by blinding sample identifiers during data collection/analysis.
  • Independent replication : Collaborate with external labs to repeat key experiments. Share raw data (e.g., spectral files, microscopy images) via repositories like Zenodo.
  • Quality controls : Use reference standards (e.g., commercially available bioactive analogs) to calibrate assays .

Q. How to integrate mixed-methods approaches in studying this compound’s therapeutic potential?

  • Methodological Answer :

  • Quantitative + qualitative integration : Combine dose-response assays (quantitative) with transcriptomic profiling (qualitative) to explore mechanistic pathways.
  • Sequential design : First, identify this compound’s efficacy in vitro (Phase 1), then use findings to design in vivo pharmacokinetic studies (Phase 2).
  • Data synthesis tools : Employ software like NVivo for thematic analysis of qualitative data and Prism for statistical modeling .

Data Management & Ethical Considerations

Q. How to ensure compliance with ethical standards in this compound research?

  • Methodological Answer :

  • Animal studies : Follow ARRIVE guidelines for reporting in vivo experiments, including justification of sample sizes and humane endpoints.
  • Data transparency : Pre-register study designs on platforms like Open Science Framework (OSF) to avoid selective reporting.
  • Conflict of interest : Disclose funding sources (e.g., pharmaceutical sponsors) and patent filings related to this compound .

Q. What frameworks guide the analysis of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins. Validate with experimental SAR data.
  • Cluster analysis : Group analogs of this compound based on physicochemical properties (e.g., logP, polar surface area) to identify activity trends.
  • QSAR models : Build regression models to correlate structural descriptors with bioactivity .

Tables: Key Methodological Frameworks

Framework Application Evidence
PICO Structuring hypothesis-driven questions
FINER Evaluating research question feasibility
ARRIVE Guidelines Ethical in vivo experiment reporting
QSAR Predicting bioactivity from chemical structures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.